N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, an indole ring, and a benzohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the compound. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the benzohydrazide moiety .
Scientific Research Applications
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and indole ring play crucial roles in its biological activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(3Z)-1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide
Uniqueness
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H10N4O4 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H10N4O4/c20-14(9-4-2-1-3-5-9)18-17-13-11-8-10(19(22)23)6-7-12(11)16-15(13)21/h1-8,16,21H |
InChI Key |
YCWZLDSJVICDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.